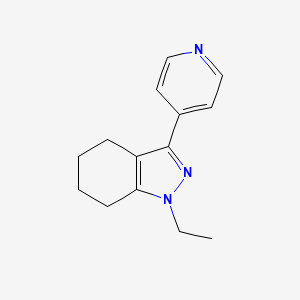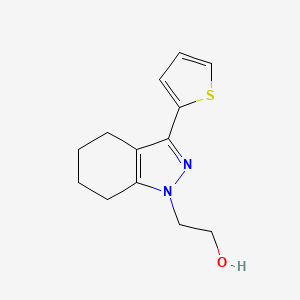
1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole
Vue d'ensemble
Description
The compound is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. This bicyclic molecule consists of two fused rings, a benzene ring and a pyrazole ring . Its structure is somewhat similar to the structure of indole, pyrazole, and purine .
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by a fused ring system, consisting of a benzene ring and a pyrazole ring . The exact structure of “1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole” would include additional groups attached to this basic ring system.Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The exact reactions that “1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole” can undergo would depend on the specific groups attached to the indazole ring system.Physical And Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can vary widely depending on the specific groups attached to the indazole ring system . These properties can include solubility, boiling point, melting point, and reactivity.Applications De Recherche Scientifique
Synthesis and Characterization
1-Ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole and its derivatives have been synthesized from indazole-3-carboxylic acid methyl ester and 2-cyano-4-chloropyridine. These compounds have been characterized by spectral data, highlighting their potential for further chemical and pharmacological studies (Reddy et al., 2015).
Pharmacological Research
Derivatives of 1-Ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole have been explored for their anti-inflammatory and analgesic activities. These studies suggest potential therapeutic applications, although specific details on drug use and dosage are excluded as per your request (Reddy et al., 2015).
Chemical Reactions and Mechanisms
Research has also focused on the chemical reactions involving this compound, such as the [4 + 2] annulation process. This process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon in the presence of an organic phosphine catalyst, highlighting the compound's role in synthetic chemistry (Zhu et al., 2003).
Material Science and Coordination Chemistry
In the field of materials science, the positional isomeric effects of similar compounds on the structures of polymer complexes have been studied, demonstrating the compound's utility in the construction of metal-organic frameworks and coordination polymers (Cisterna et al., 2018).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Safety and Hazards
Propriétés
IUPAC Name |
1-ethyl-3-pyridin-4-yl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-17-13-6-4-3-5-12(13)14(16-17)11-7-9-15-10-8-11/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYMNZFNICDVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCCC2)C(=N1)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479725.png)
![3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479726.png)
![3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479727.png)
![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479729.png)

![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479732.png)

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1479734.png)
![Methyl 2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479735.png)
![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479736.png)
![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1479737.png)
![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479742.png)
![2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479743.png)
![3-(Pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479744.png)